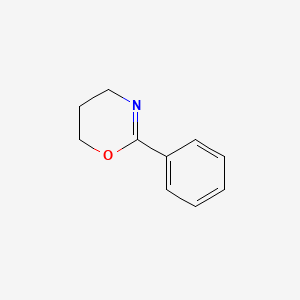

2-Phenyl-5,6-dihydro-4H-1,3-oxazine

Description

2-Phenyl-5,6-dihydro-4H-1,3-oxazine is a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in its 1,3-oxazine ring. The phenyl substituent at the 2-position imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and materials science. This compound has been studied for its polymerization behavior, forming thermoresponsive polymers with applications in drug delivery systems . Additionally, derivatives of 1,3-oxazines are known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

CAS No. |

3420-41-5 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-phenyl-5,6-dihydro-4H-1,3-oxazine |

InChI |

InChI=1S/C10H11NO/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6H,4,7-8H2 |

InChI Key |

GUXASSGFGULBAX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(OC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues within the 1,3-Oxazine Family

4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine

- Structural Features : Contains bulky methyl groups at the 4,4,6-positions and a prop-1-en-2-yl substituent at the 2-position.

- Biological Activity: Exhibits anticancer activity against human colon carcinoma cells, attributed to the electron-deficient alkene group enhancing reactivity with cellular targets .

- Key Difference : The prop-1-en-2-yl group increases electrophilicity compared to the phenyl group in 2-phenyl derivatives, altering biological target interactions.

4,4,6-Trimethyl-2-(methylsulfanyl)-5,6-dihydro-4H-1,3-oxazine

- Structural Features : Methylsulfanyl group at the 2-position introduces sulfur-based nucleophilicity.

2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5,6-dihydro-4H-1,3-oxazine

- Structural Features : Boronic ester functionality enables participation in Suzuki-Miyaura cross-coupling reactions.

Comparison with Non-Oxazine Heterocycles

Xylazine (N-(2,6-Dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine)

- Structural Features : Replaces oxygen with sulfur in the heterocycle (thiazine) and includes a dimethylphenyl group.

- The thiazine ring enhances metabolic stability compared to oxazines, which are more prone to hydrolysis .

Ethyl 4-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate

- Structural Features: Combines a thiazinone ring with ester and amide functionalities.

- Biological Activity: Shows anti-inflammatory and analgesic properties, leveraging the thiazinone’s hydrogen-bonding capacity, unlike 1,3-oxazines .

Polymerization Behavior

2-Phenyl-5,6-dihydro-4H-1,3-oxazine undergoes microwave-accelerated polymerization to form polymers with tunable glass transition temperatures ($T_g$), influenced by end-group modifications .

Reactivity in Cross-Coupling Reactions

Boronic ester-containing oxazines (e.g., CAS 2377606-41-0) enable Suzuki-Miyaura reactions, forming carbon-carbon bonds for advanced material synthesis . In contrast, 2-phenyl derivatives lack this capability but excel in cycloaddition and electrophilic aromatic substitution due to the phenyl group’s electron-rich nature.

Enzymatic and Catalytic Interactions

The 5,6-dihydro-4H-1,3-oxazine scaffold stabilizes n→π* interactions in peptidomimetics, enhancing conformational control in peptide design . This property is less pronounced in thiazine derivatives due to sulfur’s larger atomic size and reduced electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.